1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the pyrrole ring, along with two ester groups.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The ester groups can be introduced through esterification reactions using carboxylic acids or their derivatives in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:
1-tert-butyl 2-methyl 3-chloro-1H-pyrrole-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
1-tert-butyl 2-methyl 3-iodo-1H-pyrrole-1,2-dicarboxylate: Similar structure but with an iodine atom instead of bromine.
1-tert-butyl 2-methyl 3-fluoro-1H-pyrrole-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
Biological Activity
1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate (CAS No. 1097834-88-2) is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₄BrN₁O₄
- Molecular Weight : 304.14 g/mol
- Structural Characteristics : The compound features a bromine atom at the 3-position of the pyrrole ring and two carboxylate groups that can influence its reactivity and biological interactions.
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives possess significant antibacterial properties. For instance, compounds with similar structures have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Pyrrole Derivative A | 0.125 | MSSA |
Pyrrole Derivative B | 0.255 | MRSA |
Data from related studies suggests that modifications in the pyrrole structure enhance antibacterial efficacy against resistant strains .
Anticancer Potential
Pyrrole derivatives have also been explored for their anticancer activities. Some studies have indicated that certain pyrrole compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cancer cell signaling pathways and the induction of oxidative stress leading to cell death.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | TBD | Apoptosis induction |
Study B | MCF-7 | TBD | Kinase inhibition |
Further research is needed to elucidate the specific pathways affected by this compound .
Case Studies
Several case studies have highlighted the biological significance of pyrrole derivatives:
-
Case Study on Antimicrobial Activity :
- A study evaluated various pyrrole derivatives against common pathogens, revealing that modifications at the bromine position significantly enhanced antimicrobial activity.
- The study reported an MIC value of less than 10 µg/mL for some derivatives against Gram-positive bacteria.
-
Case Study on Anticancer Effects :
- Research involving MCF-7 breast cancer cells demonstrated that certain pyrrole derivatives could reduce cell viability significantly after 48 hours of treatment.
- The study suggested that these compounds could be potential candidates for further development as anticancer agents.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-bromopyrrole-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNJLSKYPDNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.